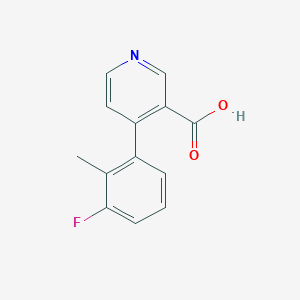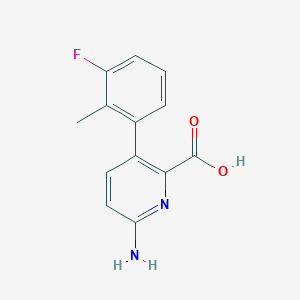
2-(5-Fluoro-2-methylphenyl)-5-hydroxypyridine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Fluoro-2-methylphenyl)-5-hydroxypyridine (95%) is a synthetic pyridine-containing compound with a wide range of applications in the pharmaceutical, chemical, and biotechnological industries. It is a colorless, crystalline solid with a molecular weight of 214.2 g/mol and a melting point of 118-120°C. This compound is widely used as a starting material for the synthesis of various organic compounds and has been studied extensively in recent years due to its potential applications in the fields of drug discovery and development.
Aplicaciones Científicas De Investigación
2-(5-Fluoro-2-methylphenyl)-5-hydroxypyridine (95%) has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and biodegradable plastics. In addition, it has been studied extensively in recent years due to its potential applications in the fields of drug discovery and development. For example, the compound has been used to synthesize a number of novel pyridine-containing compounds that have demonstrated promising results in preclinical studies. These compounds have potential applications in the treatment of cancer, inflammation, and other diseases.
Mecanismo De Acción
The exact mechanism of action of 2-(5-Fluoro-2-methylphenyl)-5-hydroxypyridine (95%) is not yet fully understood. However, it is believed that the compound acts as a ligand for certain enzymes, which can affect the activity of those enzymes. In addition, the compound has been shown to interact with certain proteins, which may lead to changes in the activity of those proteins.
Biochemical and Physiological Effects
2-(5-Fluoro-2-methylphenyl)-5-hydroxypyridine (95%) has been shown to have a variety of biochemical and physiological effects. For example, the compound has been demonstrated to inhibit the activity of certain enzymes, which can lead to changes in the activity of other enzymes. In addition, it has been shown to interact with certain proteins, which can lead to changes in the activity of those proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(5-Fluoro-2-methylphenyl)-5-hydroxypyridine (95%) is a versatile compound that can be used in a variety of laboratory experiments. The compound has a number of advantages, including its low cost, its availability, and its ease of synthesis. However, the compound has a number of limitations, including its potential toxicity, its limited solubility, and its reactivity with certain compounds.
Direcciones Futuras
The potential applications of 2-(5-Fluoro-2-methylphenyl)-5-hydroxypyridine (95%) are still being explored. Some potential future directions include the development of novel pyridine-containing compounds for use in drug discovery and development, the investigation of the compound’s potential applications in the fields of biodegradable plastics and agrochemicals, and the exploration of the compound’s potential use as a ligand for certain enzymes.
Métodos De Síntesis
2-(5-Fluoro-2-methylphenyl)-5-hydroxypyridine (95%) can be synthesized using a number of different methods. The most common method involves the reaction of 5-fluoro-2-methylphenol and pyridine in the presence of a base. This reaction produces a mixture of the desired product and byproducts, which can be separated by column chromatography. Alternatively, the compound can be synthesized from 5-fluoro-2-methylphenol and pyridine hydrochloride in the presence of a base.
Propiedades
IUPAC Name |
6-(5-fluoro-2-methylphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c1-8-2-3-9(13)6-11(8)12-5-4-10(15)7-14-12/h2-7,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHBHAKJZCFNFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=NC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692487 |
Source


|
| Record name | 6-(5-Fluoro-2-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261958-07-9 |
Source


|
| Record name | 6-(5-Fluoro-2-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














